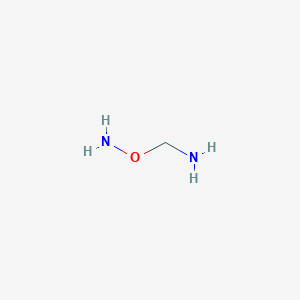
1-(Aminooxy)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminooxy)methanamine is an organic compound characterized by the presence of an aminooxy functional group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminooxy)methanamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine derivatives with methanamine. For example, the O-alkylation of hydroxylamine can yield methoxyamine, which can then be further modified to produce this compound . Another method involves the use of orthogonally protected aminooxy acetic acid derivatives compatible with Fmoc- and Boc-SPPS (solid-phase peptide synthesis) techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as aniline or phenylenediamine derivatives can accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminooxy)methanamine undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions to form oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophilic carbonyl compounds to form oxime bonds
Common Reagents and Conditions:
Reduction: Reductive amination using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aminooxy group.
Substitution: Aniline or p-phenylenediamine derivatives are often used as catalysts in oxime ligation reactions.
Major Products:
Oxime Derivatives: Formed through the reaction of the aminooxy group with aldehydes or ketones.
Primary Amines: Resulting from the reduction of the aminooxy group.
Scientific Research Applications
1-(Aminooxy)methanamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates, including polymer-proteins, peptide dendrimers, and glycoconjugates.
Biology: Employed in the study of DNA interactions and the stabilization of nucleic acid structures.
Medicine: Investigated for its potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Aminooxy)methanamine involves its reactivity with carbonyl compounds. . This reaction is chemoselective and can be performed under mild conditions, making it suitable for various applications in synthesis and analysis.
Comparison with Similar Compounds
2-(Aminooxy)ethanamine: Another aminooxy compound with a similar structure but different reactivity and applications.
Methoxyamine: A related compound used in similar synthetic applications.
Uniqueness: 1-(Aminooxy)methanamine is unique due to its specific reactivity with carbonyl compounds, making it a valuable tool in bioconjugation and synthetic chemistry. Its ability to form stable oxime bonds under mild conditions sets it apart from other similar compounds .
Properties
CAS No. |
492462-78-9 |
|---|---|
Molecular Formula |
CH6N2O |
Molecular Weight |
62.072 g/mol |
IUPAC Name |
O-(aminomethyl)hydroxylamine |
InChI |
InChI=1S/CH6N2O/c2-1-4-3/h1-3H2 |
InChI Key |
ZAXUHDYJARDFQS-UHFFFAOYSA-N |
Canonical SMILES |
C(N)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















